N10-Didesmethyl Rizatriptan

LC-MS Mass Spectrometry Impurity Profiling

N10-Didesmethyl Rizatriptan (CAS 144035-23-4) is a primary amine analog and a fully demethylated derivative of the anti-migraine drug Rizatriptan. As a member of the triptan class, it retains the core indole-triazole scaffold but lacks both N-methyl groups present on the parent compound.

Molecular Formula C13H15N5
Molecular Weight 241.29 g/mol
CAS No. 144035-23-4
Cat. No. B152645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN10-Didesmethyl Rizatriptan
CAS144035-23-4
Synonyms3-(2-Aminoethyl)-5-(1,2,4-triazol-1-ylmethyl)indole;  5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine; 
Molecular FormulaC13H15N5
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN
InChIInChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2
InChIKeyICKCDMQZVXCGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N10-Didesmethyl Rizatriptan (CAS 144035-23-4) Reference Standard and Impurity B in Rizatriptan Pharmaceutical Analysis


N10-Didesmethyl Rizatriptan (CAS 144035-23-4) is a primary amine analog and a fully demethylated derivative of the anti-migraine drug Rizatriptan. As a member of the triptan class, it retains the core indole-triazole scaffold but lacks both N-methyl groups present on the parent compound [1]. It is officially designated as Rizatriptan Impurity B and is recognized as a known process-related impurity and potential minor metabolite . Its primary utility lies not as a therapeutic agent but as a critical analytical reference standard for impurity profiling, method validation, and quality control in the pharmaceutical manufacturing of Rizatriptan benzoate .

Why N10-Didesmethyl Rizatriptan Cannot Be Substituted by N-Monodesmethyl or Other Rizatriptan Impurities


Generic substitution fails because N10-Didesmethyl Rizatriptan exhibits distinct chromatographic retention behavior and a unique mass profile that directly impacts method specificity and resolution in HPLC/UPLC analysis [1]. Unlike N-Monodesmethyl Rizatriptan (CAS 144034-84-4) or the parent drug, the complete absence of N-methyl groups alters its polarity and interaction with stationary phases, making it a structurally independent impurity marker [2]. Using a different triptan-related impurity or a surrogate compound for method validation or system suitability testing would yield inaccurate retention time data, potentially leading to false-negative results in impurity quantification and non-compliance with ICH guidelines .

N10-Didesmethyl Rizatriptan (CAS 144035-23-4) Quantifiable Differentiation vs. In-Class Analogs


Molecular Weight and Formula Differentiate N10-Didesmethyl from N-Monodesmethyl and Parent Rizatriptan

N10-Didesmethyl Rizatriptan is differentiated from its closest analog, N-Monodesmethyl Rizatriptan, by the absence of two methyl groups instead of one, resulting in a significantly lower molecular weight . This mass difference enables unambiguous identification and quantification via LC-MS in complex pharmaceutical matrices .

LC-MS Mass Spectrometry Impurity Profiling

Purity Specification for N10-Didesmethyl Rizatriptan as a Certified Reference Standard

Commercially available N10-Didesmethyl Rizatriptan is supplied with a minimum purity specification of 95% as determined by HPLC, and is furnished with a comprehensive Certificate of Analysis (COA) to support regulatory filings . This level of characterization and documentation meets the stringent requirements for use as a reference standard in pharmaceutical quality control, method validation, and ANDA/DMF submissions, as mandated by ICH guidelines .

Pharmaceutical Analysis Quality Control Method Validation

Chromatographic Retention and Resolution in Validated UPLC Methods

While specific retention time data for N10-Didesmethyl Rizatriptan is not provided in the cited method, the validated UPLC method demonstrates the capability to resolve structurally related impurities from the parent drug and other degradation products with high specificity [1]. N10-Didesmethyl Rizatriptan, as a known process impurity, must be chromatographically resolved from Rizatriptan to meet ICH Q2(R1) validation requirements for accuracy and precision [2].

UPLC Chromatography Stability-Indicating Method

Regulatory Recognition as Rizatriptan Impurity B

N10-Didesmethyl Rizatriptan is formally recognized as Rizatriptan Impurity B in compendial and regulatory contexts, distinguishing it from other structurally defined impurities such as Impurity A or Impurity I . This official designation means it is a required reference standard for demonstrating compliance with impurity specifications in drug substance and drug product monographs [1].

Pharmacopeial Standards Regulatory Compliance Reference Standard

Best Application Scenarios for Procuring N10-Didesmethyl Rizatriptan (CAS 144035-23-4)


Analytical Method Development and Validation for Rizatriptan API and Drug Products

Analytical chemists require N10-Didesmethyl Rizatriptan to develop and validate HPLC or UPLC methods capable of separating and quantifying this specific impurity from the Rizatriptan active peak. The distinct molecular weight (241.29 g/mol) and polarity enable the establishment of system suitability parameters and the determination of relative retention times (RRT), which are critical for ICH Q2(R1) method validation [1]. Using a well-characterized reference standard ensures the method's specificity and accuracy .

Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

QC laboratories utilize N10-Didesmethyl Rizatriptan as a certified reference standard (minimum 95% purity) to quantify impurity B levels in commercial batches of Rizatriptan benzoate drug substance and finished dosage forms . The compound is supplied with a comprehensive COA that meets regulatory requirements, ensuring data integrity and traceability . This is essential for demonstrating that impurity levels are below the established specification limits before batch release.

Forced Degradation and Stability Studies for Drug Product Registration

In stability-indicating studies, N10-Didesmethyl Rizatriptan serves as a marker for potential degradation pathways or process-related impurities. Its presence and quantification under stress conditions (heat, light, humidity, oxidation) help establish the stability profile of the drug product and validate that analytical methods are stability-indicating, as required for ANDA and DMF submissions [1].

Preparation of System Suitability Mixtures and Impurity Spiking Solutions

To verify chromatographic system performance before sample analysis, laboratories prepare system suitability solutions containing Rizatriptan spiked with N10-Didesmethyl Rizatriptan at known concentrations. This practice confirms that the column and instrument are capable of resolving the impurity from the API, ensuring the reliability of the analytical run [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N10-Didesmethyl Rizatriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.